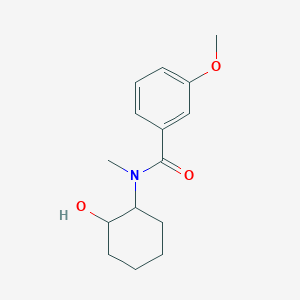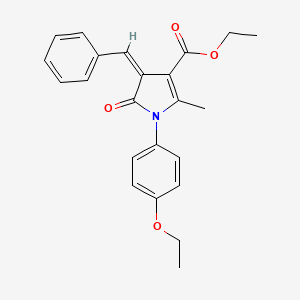![molecular formula C18H21N5O3 B4732804 ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate
説明
Ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate is a chemical compound that belongs to the class of benzamides. It is also known as EPPB and has been widely used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of EPPB involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways such as apoptosis and necrosis. EPPB also modulates the activity of HDACs and PDEs, which can affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
EPPB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can induce DNA damage and cell death in cancer cells, reduce inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease. EPPB has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
EPPB has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, EPPB also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other enzymes.
将来の方向性
There are several future directions for research on EPPB, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic effects in human diseases, and the exploration of its mechanisms of action on other enzymes and cellular pathways. EPPB may also have applications in fields such as synthetic biology and chemical biology, where it can be used as a tool to study cellular processes and develop new therapies.
科学的研究の応用
EPPB has been studied extensively for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. EPPB has also been found to modulate the activity of other enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play important roles in gene expression and cellular signaling.
特性
IUPAC Name |
ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-16(24)14-4-6-15(7-5-14)21-18(25)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMGKBUUPZATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4732731.png)
![N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4732752.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
![N-(3-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732770.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4732773.png)

![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)
![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)